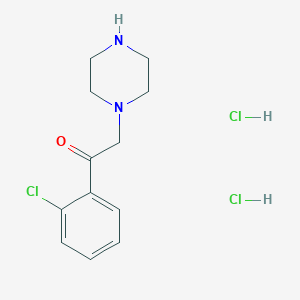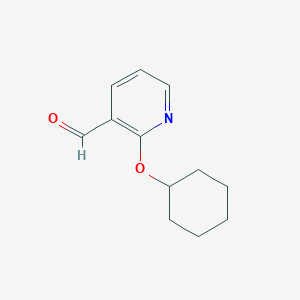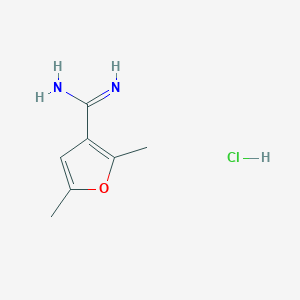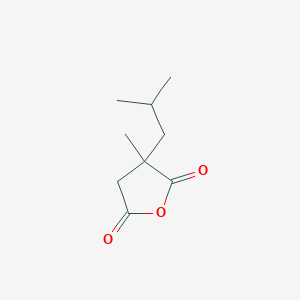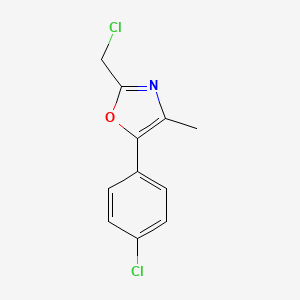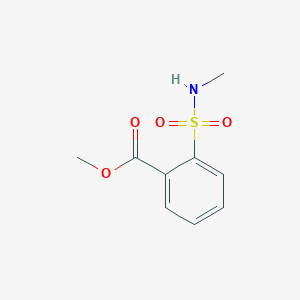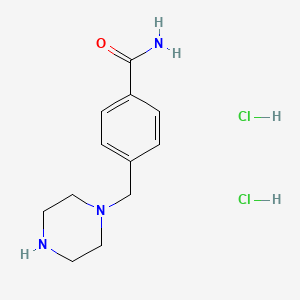![molecular formula C13H18ClNO3 B1454035 2-cloro-N-[1-(2,5-dimetoxi-fenil)etil]propanamida CAS No. 1154010-46-4](/img/structure/B1454035.png)
2-cloro-N-[1-(2,5-dimetoxi-fenil)etil]propanamida
Descripción general
Descripción
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide is an organic compound with a molecular formula of C13H18ClNO3 It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a propanamide moiety
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors or enzymes in the body .
Mode of Action
It’s known that molecules with similar structures can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Related compounds have been shown to undergo metabolic transformations at several sites .
Pharmacokinetics
Similar compounds are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that the environment can affect the stability and efficacy of similar compounds .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
The effects of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to the compound may also result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism, highlighting its importance in biochemical research .
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide within cells and tissues are essential for understanding its overall effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-chloropropionyl chloride.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a reaction with 2-chloropropionyl chloride in the presence of a base such as pyridine to form an intermediate compound.
Amidation: The intermediate is then reacted with an amine, such as ethylamine, under controlled conditions to form the final product, 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2,5-dimethoxyphenyl)propanamide
- 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
- 2-chloro-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide is unique due to its specific structural features, such as the combination of a chloro group, a dimethoxyphenyl group, and a propanamide moiety
Propiedades
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8(14)13(16)15-9(2)11-7-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWVMSYDJHLVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


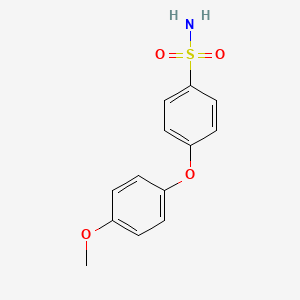
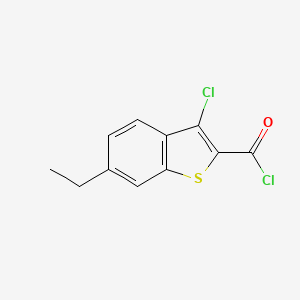
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)

